

# (Rac)-Tivantinib Enantiomers: A Technical Guide to Stereospecific Activity

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Compound of Interest		
Compound Name:	(Rac)-Tivantinib	
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#### Introduction

Tivantinib (ARQ 197) is a small molecule inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors. Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly suggests that the primary anti-neoplastic effects of racemic tivantinib are not mediated through c-MET inhibition but rather through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, studies on the individual enantiomers of tivantinib have unveiled a significant stereospecificity in their biological activity, with one enantiomer being significantly more potent in inhibiting off-target kinases. This technical guide provides an in-depth overview of the current understanding of (Rac)-Tivantinib and its enantiomers, focusing on their differential activities, mechanisms of action, and the experimental methodologies used for their characterization.

## **Core Concepts: Beyond c-MET Inhibition**

While tivantinib was designed to target the HGF/c-MET signaling pathway, a substantial body of evidence indicates that its cytotoxic effects in many cancer cell lines are independent of their c-MET status. The primary mechanism of action for racemic tivantinib is now understood to be the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.



A pivotal discovery in the understanding of tivantinib's activity came from the investigation of its individual stereoisomers. Tivantinib is a chiral molecule and exists as a racemic mixture of (+)-and (-)-enantiomers. Research has demonstrated that the biological activity of tivantinib is not equally distributed between these two forms.

# **Quantitative Data Summary**

The following tables summarize the available quantitative data for racemic tivantinib and its individual enantiomers.

Table 1: In Vitro Kinase Inhibition

Compound	Target	Assay Type	IC50 (nM)	Ki (nM)
(Rac)-Tivantinib	c-MET	Cell-free	-	355[1][2]
(-)-Tivantinib	GSK3α	Kinase Assay	190	-
(-)-Tivantinib	GSK3β	Kinase Assay	340	-
(+)-Tivantinib	GSK3α	Kinase Assay	>10,000	-
(+)-Tivantinib	GSK3β	Kinase Assay	>10,000	-

Table 2: Cellular Activity

Compound	Cell Line	Assay Type	IC50 (μM)
(Rac)-Tivantinib	A549 (NSCLC)	Cell Viability	~0.5
(Rac)-Tivantinib	HT29 (Colon)	Cell Viability	~0.4
(Rac)-Tivantinib	MKN-45 (Gastric)	Cell Viability	~0.3
(Rac)-Tivantinib	NCI-H441 (NSCLC)	Cell Viability	0.29[3]
(Rac)-Tivantinib	DBTRG (Glioblastoma)	Cell Viability	0.45[3]

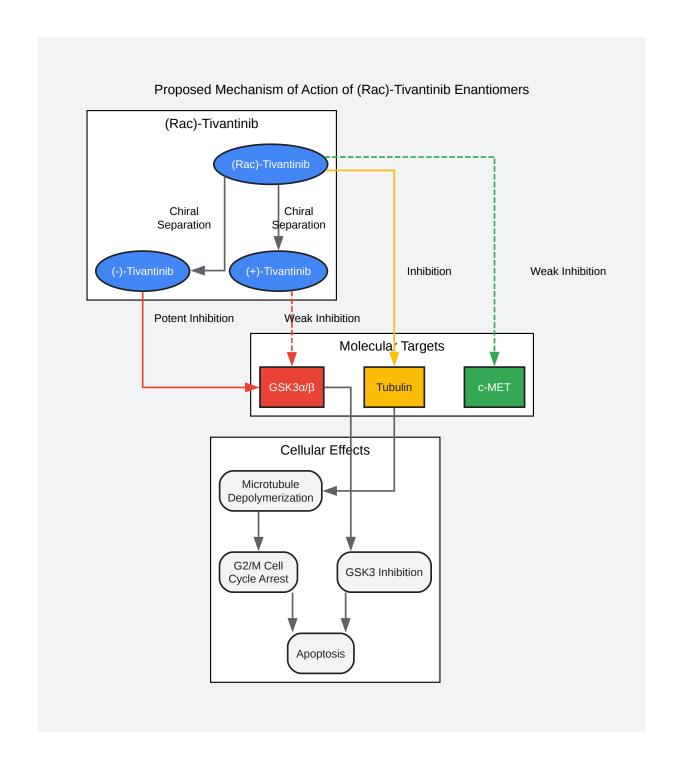


Note: Specific IC50 values for the individual enantiomers against a wide range of cancer cell lines are not readily available in the public domain.

# **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the key signaling pathways and proposed mechanisms of action for **(Rac)-Tivantinib** and its enantiomers.





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Caption: Differential targeting of GSK3, tubulin, and c-MET by Tivantinib enantiomers.



# **Experimental Protocols**

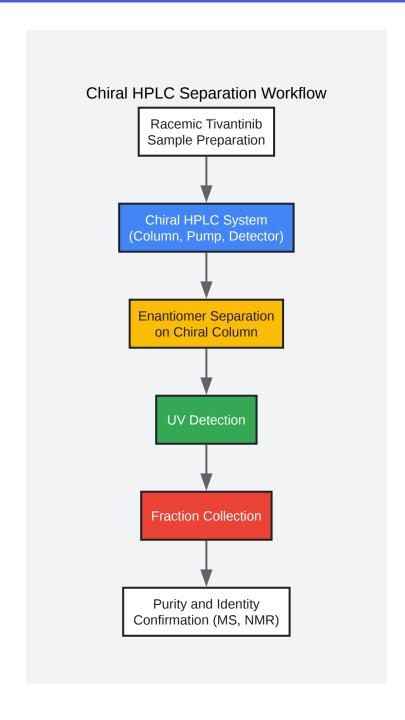
This section details the methodologies for key experiments cited in the characterization of **(Rac)-Tivantinib** and its enantiomers.

### **Chiral Separation of Tivantinib Enantiomers**

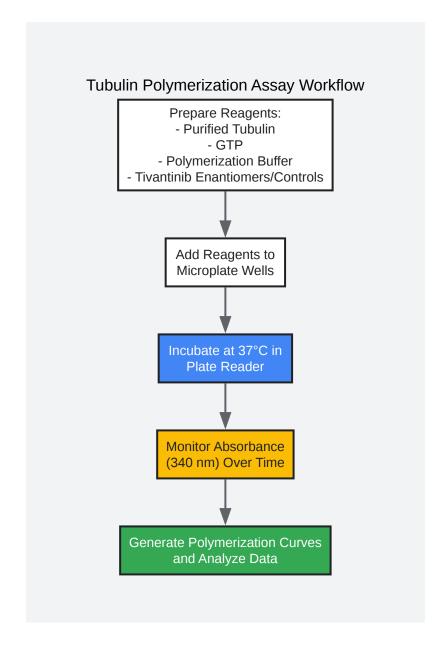
A validated chiral High-Performance Liquid Chromatography (HPLC) method is employed for the separation of **(Rac)-Tivantinib** into its individual enantiomers.

- Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is typically used.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof) is used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine or ethylenediamine) may be included to improve peak shape.
- Flow Rate: Typically in the range of 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., 254 nm or 280 nm).
- Procedure:
  - Dissolve (Rac)-Tivantinib in a suitable solvent compatible with the mobile phase.
  - Inject the sample onto the chiral HPLC column.
  - Elute the enantiomers using the optimized mobile phase under isocratic conditions.
  - Collect the separated enantiomer fractions.
  - Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.









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